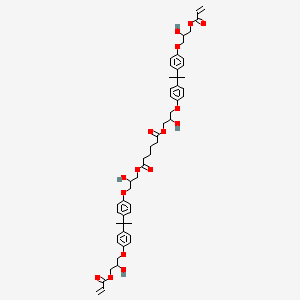
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its multiple hydroxyl and ester functional groups, which contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate typically involves multi-step organic reactions. One common approach is the esterification of adipic acid with 2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce diols.
科学研究应用
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
Uniqueness
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
67696-49-5 |
|---|---|
分子式 |
C54H66O16 |
分子量 |
971.1 g/mol |
IUPAC 名称 |
bis[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] hexanedioate |
InChI |
InChI=1S/C54H66O16/c1-7-49(59)67-33-41(55)29-63-45-21-13-37(14-22-45)53(3,4)39-17-25-47(26-18-39)65-31-43(57)35-69-51(61)11-9-10-12-52(62)70-36-44(58)32-66-48-27-19-40(20-28-48)54(5,6)38-15-23-46(24-16-38)64-30-42(56)34-68-50(60)8-2/h7-8,13-28,41-44,55-58H,1-2,9-12,29-36H2,3-6H3 |
InChI 键 |
CRSDIJCTUSMXNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)CCCCC(=O)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC(=O)C=C)O)O)O)C4=CC=C(C=C4)OCC(COC(=O)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















